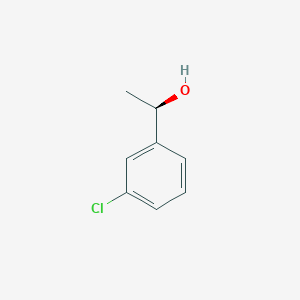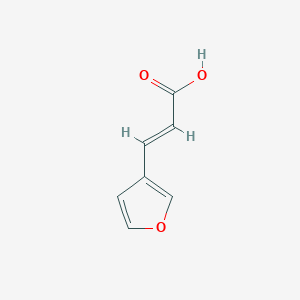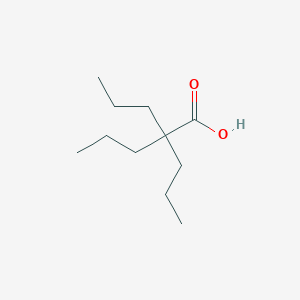
2,2-Dipropylpentanoic acid
概述
准备方法
合成路线和反应条件
ABT-578 是通过一系列化学修饰从西罗莫司合成而来。. 反应条件通常涉及使用有机溶剂和催化剂来促进四唑环的形成。
工业生产方法
ABT-578 的工业生产涉及使用优化反应条件的大规模合成,以确保高产率和纯度。 该过程包括多个纯化步骤,例如结晶和色谱,以分离最终产物 .
化学反应分析
反应类型
ABT-578 会经历各种化学反应,包括:
氧化: 在分子上的多个位置进行羟基化。
还原: 特定官能团的还原。
取代: 在不同位置引入不同的取代基.
常用试剂和条件
这些反应中常用的试剂包括过氧化氢之类的氧化剂、硼氢化钠之类的还原剂以及各种有机溶剂。 这些反应通常在受控的温度和压力条件下进行,以确保特异性和产率 .
主要产物
这些反应形成的主要产物包括 ABT-578 的羟基化和脱甲基化衍生物。 这些衍生物经常被研究其药理特性和潜在的治疗应用 .
科学研究应用
ABT-578 具有广泛的科学研究应用,包括:
化学: 用作研究 mTOR 途径及其抑制剂的模型化合物。
生物学: 研究其对细胞增殖和凋亡的影响。
医学: 主要用于药物洗脱支架,以预防接受血管成形术患者的再狭窄
工业: 用于开发先进的药物递送系统和医疗器械涂层.
作用机制
ABT-578 通过与雷帕霉素的机械靶点 (mTOR) 结合发挥作用,mTOR 是细胞生长和增殖的关键调节剂。 通过抑制 mTOR,ABT-578 有效地阻止了细胞周期,防止了平滑肌细胞增殖并降低了再狭窄的风险 . 涉及的分子靶点包括 mTOR 复合物 1 (mTORC1) 和 mTOR 复合物 2 (mTORC2),它们在细胞代谢和生长中起着至关重要的作用 .
相似化合物的比较
类似化合物
西罗莫司 (雷帕霉素): ABT-578 的母体化合物,用作免疫抑制剂和药物洗脱支架。
ABT-578 的独特性
ABT-578 的独特性在于其特定的化学修饰,这些修饰增强了其在防止平滑肌细胞增殖方面的稳定性和功效。 与西罗莫司和依维莫司不同,ABT-578 具有四唑环,该环提供了与 mTOR 的额外结合相互作用,从而导致更好的治疗结果 .
属性
IUPAC Name |
2,2-dipropylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O2/c1-4-7-11(8-5-2,9-6-3)10(12)13/h4-9H2,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMJGAWHIMHSGMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)(CCC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90200037 | |
| Record name | 2,2-Dipropylpentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90200037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52061-75-3 | |
| Record name | 2,2-Dipropylpentanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52061-75-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2-Dipropylpentanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052061753 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2-Dipropylpentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90200037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-dipropylvaleric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.375 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,2-DIPROPYLPENTANOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J6TN518LGK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
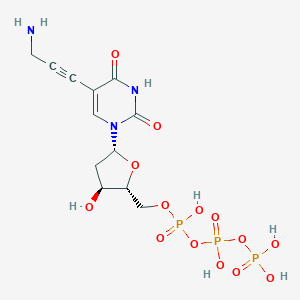
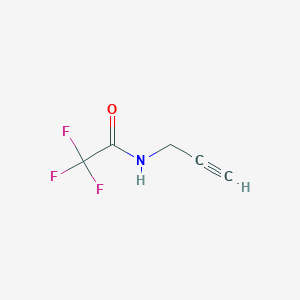
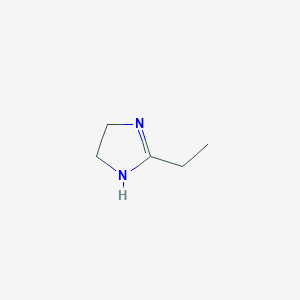
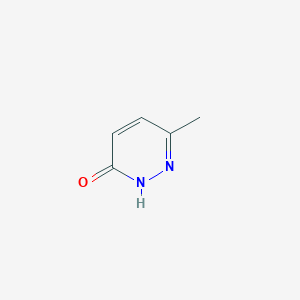
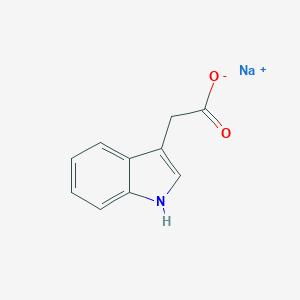
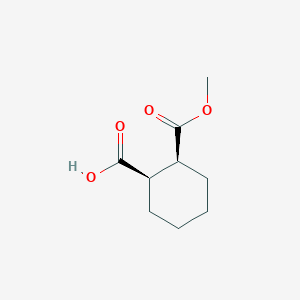
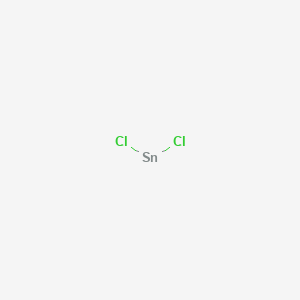
![Bicyclo[3.2.1]octan-3-one](/img/structure/B48540.png)
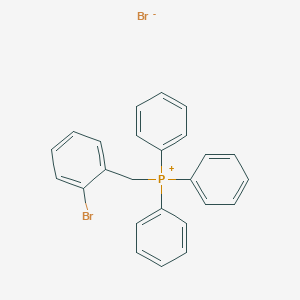
![Bicyclo[2.2.1]hept-2-ene](/img/structure/B48542.png)
![3-Chlorobicyclo[3.2.1]oct-2-ene](/img/structure/B48547.png)
